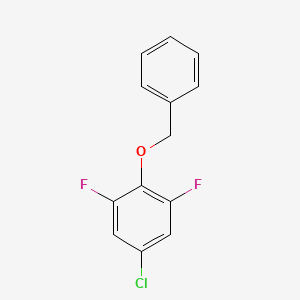

2-(Benzyloxy)-5-chloro-1,3-difluorobenzene

Description

Contextualization within Modern Organofluorine Chemistry Research

Organofluorine chemistry, once a niche area of research, has become a cornerstone of modern chemical science. masterorganicchemistry.com The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity, combined with the small size of the fluorine atom, leads to strong carbon-fluorine bonds and can influence molecular conformation, metabolic stability, lipophilicity, and binding affinity to biological targets. chemicalmanufacturers.inyoutube.comsynquestlabs.com

This has led to the widespread application of fluorinated compounds in numerous high-value sectors. It is estimated that approximately 20% of all pharmaceuticals and as many as 50% of agrochemicals contain at least one fluorine atom. chemicalmanufacturers.in Notable examples include drugs for depression (e.g., Fluoxetine), cholesterol inhibitors, and anti-cancer agents. byjus.com Furthermore, fluorinated molecules are integral to the development of advanced materials such as polymers and liquid crystals. masterorganicchemistry.combldpharm.com The use of the 18F isotope is also a critical component of Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. synquestlabs.comorganic-chemistry.org Given that naturally occurring organofluorine compounds are exceedingly rare, the field relies almost exclusively on synthetic chemistry to produce these valuable molecules, driving continuous innovation in fluorination methods and the development of novel fluorinated building blocks. chemicalmanufacturers.in

Significance of Halogenated Aryl Ethers as Advanced Synthetic Intermediates

Halogenated aryl ethers are a class of compounds that serve as highly versatile and advanced intermediates in organic synthesis. Aryl halides are foundational precursors for a vast array of metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Ullmann condensations, which are fundamental for constructing complex molecular architectures. ambeed.comorganic-chemistry.org The nature and position of the halogen substituents on the aromatic ring are critical, as they dictate the molecule's reactivity in subsequent transformations. organic-chemistry.org

The subject of this article, 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, is a prime example of a multifunctional synthetic intermediate. Its structure contains several key features:

A Benzyloxy Group: The benzyloxy (–OCH2Ph) group is a common and robust protecting group for a phenol (B47542). organic-chemistry.org This suggests that the primary purpose of this compound is to serve as a stable precursor to a substituted 4-chloro-2,6-difluorophenol (B176277) derivative, with the benzyl (B1604629) group intended for removal at a later synthetic stage, typically via catalytic hydrogenation. organic-chemistry.org

A Chloro Substituent: The chlorine atom at the 5-position provides a reactive site for various transformations. Compared to the C-F bond, the C-Cl bond is significantly more reactive in metal-catalyzed cross-coupling reactions. organic-chemistry.org This allows for selective functionalization at this position while the fluorine atoms remain intact.

Two Fluoro Substituents: The fluorine atoms at the 1- and 3-positions strongly activate the aromatic ring through their inductive electron-withdrawing effects. bldpharm.com This electronic influence is crucial for facilitating reactions such as nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present, or for directing metallation reactions.

This combination of a protected hydroxyl group and differentially reactive halogen atoms makes 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene a valuable building block, enabling chemists to introduce a complex, pre-functionalized aromatic ring into a larger target molecule in a controlled, stepwise manner.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-difluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAGVRJKSBGCMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Substituted Benzene (B151609) Ring Functionalization

The construction of the 5-chloro-1,3-difluorobenzene core of the target molecule can be approached through several established synthetic strategies. These methods focus on the controlled introduction of substituents onto a pre-existing benzene ring.

The regioselective introduction of a chlorine atom onto a difluorinated aromatic ring is a critical step. The directing effects of the existing fluorine atoms play a significant role in determining the position of subsequent electrophilic aromatic substitution reactions. In the case of 1,3-difluorobenzene (B1663923), the fluorine atoms are meta-directing for electrophilic substitution, which would not lead to the desired 5-chloro substitution pattern directly.

Therefore, alternative strategies involving functional group interconversion are often employed. For instance, starting with a precursor that already has a directing group in the desired position can facilitate regioselective chlorination. One potential route involves the chlorination of 3,5-difluorophenol. The hydroxyl group is a strong ortho-, para-director. In 3,5-difluorophenol, the positions ortho to the hydroxyl group (positions 2, 4, and 6) are activated. Chlorination would be expected to occur at one of these positions. The regioselectivity can be influenced by the choice of chlorinating agent and reaction conditions. For example, the use of sulfuryl chloride in the presence of a catalyst can promote para-chlorination of phenols researchgate.netcardiff.ac.uk. Another approach involves the use of N-chlorosuccinimide (NCS) for a more controlled chlorination.

A plausible synthetic sequence could involve:

Nitration of 1,3-difluorobenzene to introduce a nitro group. The nitro group can then be reduced to an amino group.

Diazotization of the resulting aniline (B41778) derivative followed by a Sandmeyer-type reaction to introduce a chlorine or hydroxyl group.

Halogen exchange reactions , such as the Finkelstein reaction, can also be utilized to interconvert halogens on the aromatic ring, although this is less common for introducing chlorine onto a fluorinated ring google.com.

A patent describes the preparation of 2,6-dichlorophenol (B41786) through the chlorination of ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride, followed by hydrolysis and decarboxylation byjus.com. A similar strategy could potentially be adapted for the synthesis of a dichlorofluorophenol precursor.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. researchgate.netcardiff.ac.ukrsc.orgmit.educhemicalbook.comgoogle.com The presence of two electron-withdrawing fluorine atoms in 1,3-difluorobenzene makes the ring susceptible to nucleophilic attack, particularly when further activated by other electron-withdrawing groups.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. cardiff.ac.uk A nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group, in this case, a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring.

For the synthesis of the target compound, a potential SNAr strategy could involve the displacement of a fluoride ion from a suitably activated precursor. For example, if a nitro group were present on the ring, it would significantly activate the para and ortho positions to nucleophilic attack. A patent describes the synthesis of 2-fluoro-6-chlorophenol starting from 2,6-dichloronitrobenzene via a fluorination reaction, followed by reduction of the nitro group and subsequent diazotization and hydrolysis nih.gov. This highlights the utility of SNAr in constructing highly substituted phenols.

Aryne intermediates, highly reactive species containing a formal triple bond within an aromatic ring, can also be employed in the synthesis of substituted aromatics. They are typically generated from aryl halides by treatment with a strong base. However, the generation and subsequent trapping of arynes from difluorobenzene derivatives to achieve the specific substitution pattern of the target molecule would likely suffer from a lack of regioselectivity and is a less common approach for this type of substitution pattern.

While typically used for the final benzylation step (see section 2.2), transition metal-catalyzed reactions can also be employed for the initial functionalization of the aryl ring. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce various functional groups that can later be converted to the desired substituents. However, for the specific substitution pattern of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, direct halogenation and SNAr strategies are generally more straightforward.

Nucleophilic Aromatic Substitution Approaches on Difluorobenzene Substrates

Introduction of the Benzyloxy Moiety

Once the 5-chloro-1,3-difluorophenol precursor is obtained, the final step is the introduction of the benzyloxy group. This is typically achieved through an etherification reaction.

The most common method for this transformation is the Williamson ether synthesis . rsc.org This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide, in this case, benzyl (B1604629) bromide or benzyl chloride, in an SN2 reaction to form the desired ether. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C. rsc.org The yield for this reaction is generally good, often between 50-95% in a laboratory setting. rsc.org For sterically hindered or less reactive phenols, stronger bases and higher temperatures may be required.

An alternative to the Williamson ether synthesis is the palladium-catalyzed C-O cross-coupling reaction . mit.educhemicalbook.comorganic-chemistry.org This method allows for the coupling of an aryl halide or triflate with an alcohol. In this context, one could envision coupling 2-bromo-5-chloro-1,3-difluorobenzene (B1272002) with benzyl alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This approach can be advantageous for substrates that are sensitive to the basic conditions of the Williamson synthesis. Recent advancements have led to catalyst systems that are effective for the coupling of primary alcohols, such as benzyl alcohol, with a variety of aryl halides under mild conditions. organic-chemistry.org

Another method for benzylation involves the use of benzyl trichloroacetimidate (B1259523) under acidic conditions, which is useful for substrates that are not stable to basic conditions orgsyn.org.

A specific example from the literature demonstrates the benzylation of 2-methyl-3-nitrophenol (B1294317) with benzyl chloride using potassium carbonate in DMF at 90°C, achieving a 90% yield. This provides a strong precedent for the successful benzylation of a substituted phenol to form a benzyl ether.

Williamson Ether Synthesis in Halogenated Phenol Precursors

The Williamson ether synthesis is a foundational and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion attacks an alkyl halide, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the most logical precursors are a halogenated phenol (5-chloro-1,3-difluorophenol) and a benzyl halide (e.g., benzyl bromide).

The reaction begins with the deprotonation of the phenol to form a more nucleophilic phenoxide. masterorganicchemistry.com Due to the enhanced acidity of phenols compared to aliphatic alcohols, a moderately strong base like sodium hydroxide (B78521) (NaOH) is typically sufficient for this step, especially when compared to the stronger bases like sodium hydride (NaH) often required for less acidic alcohols. gordon.edu The resulting sodium 5-chloro-1,3-difluorophenoxide then acts as the nucleophile, attacking the electrophilic carbon of the benzyl halide.

Key factors influencing this reaction include the choice of solvent, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) being effective, and the reactivity of the alkyl halide, which follows the order I > Br > Cl. francis-press.comlumenlearning.com The use of primary alkyl halides, such as benzyl halides, is ideal as secondary and tertiary halides are prone to undergoing competing elimination reactions. masterorganicchemistry.com

Table 1: Proposed Williamson Ether Synthesis for 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| 5-chloro-1,3-difluorophenol | Benzyl bromide | Sodium hydroxide (NaOH) | DMF or DMSO | 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene |

This method is a robust and direct route for introducing the benzyloxy group onto the halogenated phenolic precursor. francis-press.com

Alternative Etherification Methodologies for Fluoroaryl Substrates

While the Williamson synthesis is effective, alternative methods, particularly for constructing diaryl ethers from fluoroaryl substrates, have been developed. These are crucial when the desired disconnection involves coupling an alcohol with an aryl halide, a transformation where the Williamson approach is generally ineffective due to the low reactivity of aryl halides in SN2 reactions.

Ullmann Condensation: The Ullmann condensation is a classic copper-promoted reaction that converts aryl halides to aryl ethers, thioethers, or amines. wikipedia.org The traditional Ullmann ether synthesis involves the reaction of an alkali phenoxide with an aryl halide at high temperatures (often over 200°C) with stoichiometric amounts of copper. wikipedia.orgscielo.org.mx Modern advancements have introduced soluble copper catalysts supported by ligands, allowing the reaction to proceed under milder conditions. mdpi.comnih.gov For fluoroaryl substrates, which are often activated towards nucleophilic aromatic substitution, the Ullmann condensation provides a viable pathway for forming the C-O bond. wikipedia.org

Buchwald-Hartwig Etherification: A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig amination, which has been extended to ether synthesis. organic-chemistry.org This cross-coupling reaction pairs alcohols with aryl halides or triflates. organic-chemistry.org It offers a broad substrate scope and generally proceeds under much milder conditions than the traditional Ullmann reaction. The development of specialized phosphine ligands has been critical to its success, enabling the efficient coupling of even electron-deficient aryl halides, which are characteristic of many fluoroaromatic compounds. organic-chemistry.orgnih.gov These palladium-catalyzed methods represent a significant improvement for the synthesis of diaryl ethers, providing an alternative to copper-mediated couplings. organic-chemistry.orgorganic-chemistry.org

Advanced Synthetic Protocols in Fluoroaromatic Synthesis

The unique properties imparted by fluorine atoms have driven the development of highly specialized synthetic methods for creating complex fluoroaromatic molecules.

Microflow Chemistry Applications for Efficient Fluoroaromatic Compound Generation

Microflow chemistry, which utilizes microfluidic devices for chemical synthesis, has emerged as a powerful tool in organo-fluorine chemistry. researchgate.net These systems offer superior control over reaction parameters such as temperature and mixing due to their high surface-area-to-volume ratio. This precise control is particularly advantageous when handling hazardous or highly reactive fluorinating reagents. lumenlearning.com

Flow microreactors have been successfully employed for direct fluorination reactions, providing a safer and more efficient alternative to traditional batch processes. lumenlearning.com Recently, a microfluidic flow system was developed for the PFAS-free generation of reactive trifluoromethyl anions, showcasing the potential for environmentally friendlier fluorination protocols. The ability to integrate multiple reaction and separation steps into a continuous flow system enhances efficiency and safety, making it a highly attractive technology for the production of valuable fluoroaromatic compounds.

Decarboxylative Reactions for Selective Fluorine Incorporation

Decarboxylative fluorination has become a valuable strategy for installing fluorine atoms. This method uses readily available carboxylic acids as precursors, which upon decarboxylation generate a reactive intermediate that is subsequently trapped by a fluorine source. One of the primary benefits of this approach is the release of carbon dioxide as a benign byproduct under mild reaction conditions. francis-press.com

Several variations of this reaction have been developed:

Silver-Catalyzed Fluorination: Aliphatic carboxylic acids can be converted to their corresponding alkyl fluorides using silver nitrate (B79036) (AgNO₃) and an electrophilic fluorine source like Selectfluor.

Photoredox Catalysis: Visible-light-promoted photoredox catalysis allows for the direct conversion of aliphatic carboxylic acids to alkyl fluorides. This redox-neutral method is applicable to a wide variety of carboxylic acids and operates under mild conditions.

These methods provide a powerful means for C-F bond formation, complementing traditional fluorination techniques. francis-press.com

Reductive Dehalogenation Strategies for Difluorobenzene Derivatives

Reductive dehalogenation is a synthetic strategy used to selectively remove halogen atoms from a polyhalogenated aromatic ring. This technique is particularly useful for accessing specific substitution patterns that may be difficult to achieve through direct synthesis. The process typically involves a catalyst, such as palladium on carbon (Pd/C), and a reducing agent, like hydrogen gas (H₂). google.com

For example, 2,4-difluorochlorobenzene can be reductively dechlorinated to produce 1,3-difluorobenzene. google.com The reaction conditions, including the choice of base (e.g., LiOH, MgO) and temperature, can be tuned to optimize the process. google.com Studies on the photoreductive dehalogenation of highly fluorinated benzenes have shown that hexa-, penta-, tetra-, and trifluorobenzenes can be successively defluorinated. However, it was noted that under certain photocatalytic conditions using ZnS nanocrystallites, difluorobenzene was not further dehalogenated, indicating that the reaction can be controlled to stop at a desired level of fluorination. This selectivity is crucial for synthesizing specific isomers of difluorobenzene derivatives.

Advanced Spectroscopic and Crystallographic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 2-(benzyloxy)-5-chloro-1,3-difluorobenzene, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of information regarding its substitution pattern, the electronic environment of each nucleus, and through-bond and through-space correlations.

Elucidation of Substitution Patterns and Regioselectivity

The substitution pattern of the benzene (B151609) ring and the connectivity of the benzyloxy group are readily confirmed using a combination of ¹H and ¹³C NMR spectroscopy. The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the difluorochlorophenyl ring and the benzyl (B1604629) group, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the benzyloxy group. The integration of these signals would correspond to the number of protons in each environment.

Furthermore, the coupling patterns (spin-spin splitting) observed in the ¹H NMR spectrum are critical for establishing the regioselectivity. For instance, the protons on the difluorochlorophenyl ring would exhibit complex splitting patterns due to coupling with neighboring protons and fluorine atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.0-7.2 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| H-6 | 6.9-7.1 | dd | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| -OCH₂- | 5.1-5.3 | s | - |

| Phenyl-H (benzyl) | 7.2-7.5 | m | - |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 155-160 | dd |

| C-2 | 145-150 | d |

| C-3 | 150-155 | dd |

| C-4 | 110-115 | d |

| C-5 | 120-125 | s |

| C-6 | 105-110 | d |

| -OCH₂- | 70-75 | t |

| Phenyl-C (benzyl) | 127-137 | m |

Analysis of Electronic Effects via Chemical Shifts, Particularly ¹⁹F NMR

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. In 2-(benzyloxy)-5-chloro-1,3-difluorobenzene, the electronegative fluorine, chlorine, and oxygen atoms significantly influence the electron density distribution across the aromatic ring. This is particularly evident in the ¹⁹F NMR spectrum, which provides a direct probe of the electronic environment of the fluorine atoms. The chemical shifts of the two fluorine nuclei would be distinct, reflecting their different positions relative to the chloro and benzyloxy substituents. These shifts can be compared to those of simpler fluorinated benzenes to quantify the electronic effects of the substituents.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)

Assignment of Characteristic Modes in Halogenated Benzene Ethers

The FTIR and Raman spectra of 2-(benzyloxy)-5-chloro-1,3-difluorobenzene would exhibit a series of characteristic absorption bands. These include C-H stretching vibrations from the aromatic rings and the methylene group, C=C stretching vibrations of the benzene rings, and C-O stretching of the ether linkage. The presence of halogen substituents would give rise to characteristic C-F and C-Cl stretching and bending vibrations in the lower frequency region of the spectrum. The specific frequencies of these vibrations are indicative of the substitution pattern and the nature of the substituents.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3030-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Strong |

| C-O-C Stretch | 1200-1250 | Medium |

| C-F Stretch | 1100-1300 | Strong |

| C-Cl Stretch | 600-800 | Medium |

Conformational Insights from Vibrational Analysis

While NMR provides excellent information about the time-averaged conformation in solution, vibrational spectroscopy can offer insights into the conformational landscape of the molecule. The rotational freedom around the C-O-C ether linkage can lead to different conformers. Subtle shifts in the vibrational frequencies, particularly those associated with the benzyloxy group and the adjacent C-F bond, could potentially be used to identify the preferred conformation in the solid state or in solution, often aided by computational modeling.

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for obtaining information about its fragmentation pathways. For 2-(benzyloxy)-5-chloro-1,3-difluorobenzene, HRMS would provide an exact mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₃H₉ClF₂O).

The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), would reveal characteristic fragments. The most prominent fragmentation would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a chloro-difluorophenoxy radical. Other fragmentations could involve the loss of chlorine or fluorine atoms from the aromatic ring. Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Molecular Formula Confirmation and Isotopic Pattern Analysis

A definitive confirmation of the molecular formula of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, which is predicted to be C₁₃H₉ClF₂O, requires high-resolution mass spectrometry (HRMS). This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Furthermore, the analysis of the isotopic pattern in the mass spectrum would serve as a crucial piece of evidence for the presence of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This gives rise to a characteristic M+2 peak in the mass spectrum, where the intensity of the M+2 peak is about one-third of the molecular ion peak (M). A detailed analysis of this isotopic signature for 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene has not been reported in the scientific literature.

Fragmentation Pathway Analysis for Structural Elucidation

The structural elucidation of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene would be greatly aided by tandem mass spectrometry (MS/MS) experiments. In such experiments, the molecular ion is isolated and subjected to collision-induced dissociation to generate a series of fragment ions. The analysis of these fragmentation pathways provides valuable information about the connectivity of the atoms within the molecule.

For 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, one would expect to observe characteristic fragmentation patterns. For instance, cleavage of the benzylic ether bond could lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for benzyl-containing compounds. Other expected fragmentations would involve the loss of chlorine, fluorine, or the entire benzyloxy group from the aromatic ring. However, specific studies detailing these fragmentation pathways for this compound are not available.

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular and Crystal Structures at Atomic Resolution

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

A search of major crystallographic databases, including the Cambridge Structural Database (CSD), for a crystal structure of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene did not yield any results. Consequently, no experimental data on its crystal system, space group, unit cell dimensions, or the precise geometry of the molecule at atomic resolution has been published.

Analysis of Intermolecular Interactions in the Solid State

Without a solved crystal structure, a detailed analysis of the intermolecular interactions that govern the packing of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene molecules in the solid state is not possible. Such an analysis would be crucial for understanding the supramolecular chemistry of this compound.

In the hypothetical crystal structure of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, one might anticipate the presence of various weak hydrogen bonds. These could include C-H···O interactions, where hydrogen atoms from the aromatic rings or the benzyl group interact with the ether oxygen atom. Additionally, C-H···F interactions between hydrogen atoms and the fluorine substituents on the benzene ring could play a role in the crystal packing. Interactions involving the oxygen and fluorine atoms as hydrogen bond acceptors (F···O) might also be present. However, without experimental crystallographic data, the existence and geometry of these interactions remain speculative.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the chlorine atom could potentially participate in halogen bonding with electron-rich atoms such as the ether oxygen or the fluorine atoms of neighboring molecules. The nature and strength of such interactions depend on the electrostatic potential around the chlorine atom. A detailed computational and experimental investigation would be required to confirm the presence and significance of halogen bonding in the solid-state structure of this compound, but no such studies have been reported.

π-Stacking and Aromatic Interactions

The molecular architecture of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, featuring two aromatic rings—a substituted dichlorofluorophenyl ring and a phenyl ring from the benzyl group—suggests the potential for significant π-stacking and other non-covalent aromatic interactions. These interactions are crucial in determining the solid-state packing and can influence the material's physical properties.

In the solid state, aromatic rings tend to arrange in a way that maximizes attractive forces, which include dispersion and electrostatic interactions. For halogenated benzenes, the introduction of fluorine atoms significantly alters the quadrupole moment of the aromatic ring, which can influence the preferred stacking geometry. Studies on fluorinated benzenes have shown that the presence of fluorine can disrupt the typical face-to-face π-stacking observed in non-fluorinated analogues, favoring offset or edge-to-face arrangements. chemrxiv.org The electron-withdrawing nature of the fluorine and chlorine atoms in the 5-chloro-1,3-difluorophenyl ring of the target molecule would create a relatively electron-poor π-system. Conversely, the phenyl ring of the benzyl group is more electron-rich. This electronic disparity could lead to favorable quadrupole-quadrupole or dipole-dipole interactions between adjacent molecules, likely resulting in an offset or slipped-stacking arrangement to minimize repulsion and maximize attraction. libretexts.org

Conformational Analysis in the Crystalline Phase

Based on crystallographic studies of related (benzyloxy)benzene derivatives, the molecule is expected to be non-planar. rsc.org The dihedral angle between the plane of the 5-chloro-1,3-difluorophenyl ring and the phenyl ring of the benzyl group will be a critical parameter. In similar structures, these dihedral angles can vary significantly, often influenced by the steric hindrance and electronic nature of the substituents on the aromatic rings. rsc.org The presence of two fluorine atoms ortho to the benzyloxy group would likely impose steric constraints, influencing the preferred rotational conformation.

Computational modeling and analysis of analogous structures suggest that the molecule would adopt a conformation that minimizes steric repulsion between the ortho-substituents and the benzyl group. Conformational studies on similar diaryl-substituted heteroarenes have shown that even weak intramolecular interactions, such as C-H···O contacts, can contribute to stabilizing a particular planar or near-planar geometry. nih.gov However, in the case of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the steric bulk of the benzyl group and the ortho-fluorine atoms would likely lead to a significantly twisted conformation in the crystalline state.

Solvent Inclusion and Clathrate Formation

The potential for 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene to form inclusion complexes or clathrates with solvent molecules depends on its ability to form a host lattice with suitable voids or channels. The formation of clathrates is often observed in molecules that can self-assemble into porous frameworks through intermolecular interactions like hydrogen bonding or π-stacking.

While there is no direct evidence of clathrate formation for this specific compound, fluorinated aromatic compounds have been known to participate in such structures. The directional nature of halogen bonding and the specific geometries of π-stacking in fluorinated systems can lead to the formation of cavities capable of hosting small solvent molecules. nih.gov Urea, for instance, is well-known for its ability to form clathrates by creating channels through hydrogen-bonded helices that can trap organic guest molecules. wikipedia.org Given the absence of strong hydrogen bond donors in 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, any potential for solvent inclusion would likely arise from the specific packing of the molecules, creating voids that could accommodate small, non-polar solvent molecules. The likelihood of forming stable clathrates is generally low without strong, directional intermolecular forces to build a robust host lattice.

UV-Vis Absorption and Photoluminescence Studies

The electronic and photophysical properties of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene are determined by the nature of its electronic transitions, which can be probed using UV-Vis absorption and photoluminescence spectroscopy.

Electronic Transitions and Spectral Characteristics

The UV-Vis absorption spectrum of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene is expected to be a composite of the transitions originating from the substituted phenyl and benzyl chromophores. The primary electronic transitions in such aromatic ethers are typically π → π* transitions. The presence of the benzyloxy group, which can act as an electron-donating group through the oxygen lone pair, and the halogen substituents will influence the energy of these transitions.

The absorption spectrum would likely exhibit characteristic bands for substituted benzenes. By analogy with other halogenated benzenes, one would expect absorption maxima in the UV region. uv-vis-spectral-atlas-mainz.org The electronic transitions can be affected by the solvent polarity, with more polar solvents potentially causing a shift in the absorption bands (solvatochromism). nih.gov The lowest energy absorption band would correspond to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to have significant contribution from the π-orbitals of the electron-richer phenyl ring and the oxygen atom, while the LUMO would likely be centered on the electron-deficient 5-chloro-1,3-difluorophenyl ring.

The photoluminescence (fluorescence) spectrum, which arises from the radiative decay from the first excited singlet state (S1) to the ground state (S0), would provide further insight into the electronic structure. The energy of the emitted light is typically lower than the absorbed light, resulting in a Stokes shift. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would be sensitive to the molecular structure and environment.

Influence of Molecular Structure and Substituents on Photophysical Properties

The photophysical properties of aromatic molecules are highly sensitive to their chemical structure, including the nature and position of substituents. In 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the chlorine and fluorine atoms, as well as the benzyloxy group, play a crucial role.

The halogen atoms can influence the photophysical properties through several mechanisms. The "heavy atom effect" of chlorine can enhance the rate of intersystem crossing from the singlet excited state to the triplet state, which would quench fluorescence and potentially lead to phosphorescence. Fluorine atoms, being less heavy, have a smaller effect on intersystem crossing but can significantly alter the electronic properties of the benzene ring through their strong inductive effect.

The flexibility of the benzyloxy group can also impact the photophysical properties. Rotational freedom around the ether bond can lead to non-radiative decay pathways, reducing the fluorescence quantum yield. A more rigid, planar conformation often leads to higher fluorescence efficiency. The electronic interplay between the electron-donating benzyloxy group and the electron-withdrawing halogenated ring can lead to intramolecular charge transfer (ICT) character in the excited state. The extent of this ICT can be modulated by solvent polarity, with more polar solvents stabilizing the charge-separated excited state, often leading to a red-shift in the emission spectrum. acs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and ab initio Methods)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, DFT and ab initio methods can provide a detailed picture of its conformational landscape, electronic characteristics, and spectroscopic parameters.

Geometry Optimization and Conformational Landscape Analysis

In the case of 4-(4-tritylphenoxy)phthalonitrile, a molecule with a bulky substituent, DFT calculations identified four distinct conformers. mdpi.com This suggests that 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene likely also possesses several stable conformers arising from the rotation around the C-O bond. The most stable conformer would be the one that minimizes steric hindrance between the two aromatic rings and optimizes any potential intramolecular interactions. The substituents on the difluorobenzene ring, particularly the fluorine atoms adjacent to the benzyloxy group, would significantly influence the preferred conformation.

Table 1: Predicted Conformational Data for Analogous Substituted Ethers

| Analogous Compound | Computational Method | Key Findings on Conformation | Reference |

|---|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | DFT (B3LYP/6-31+G(d)) | Non-symmetric congeners exhibit multiple conformational isomers. | nih.gov |

| 4-(4-Tritylphenoxy)phthalonitrile | DFT (B3LYP, PBE, CAM-B3LYP, B97D) | Four stable conformers were identified due to the bulky substituent. | mdpi.com |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene are governed by the interplay of its constituent functional groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its reactivity. In substituted benzenes, the HOMO is often associated with the electron-donating parts of the molecule, while the LUMO is located on the electron-accepting regions. For this compound, the benzyloxy group is expected to contribute significantly to the HOMO, while the chloro- and difluoro-substituted ring will likely influence the LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ulethbridge.ca A smaller gap generally implies higher reactivity. ulethbridge.ca Studies on substituted diphenyl butadiynes have shown that the nature of the substituents significantly impacts the HOMO-LUMO gap. rsc.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. rsc.org For substituted benzenes, the MEP is influenced by the electron-donating or withdrawing nature of the substituents. rsc.org In polychlorinated biphenyls, a correlation has been found between the MEP and the substitution pattern, with toxic congeners showing highly positive potentials on the aromatic rings and negative potentials on the chlorine atoms. nih.govacs.org For 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the electronegative fluorine and chlorine atoms are expected to create regions of negative potential, while the hydrogen atoms of the benzyl (B1604629) group will exhibit positive potential. The oxygen atom of the ether linkage will also be a site of negative potential.

Table 2: HOMO-LUMO and MEP Data for Analogous Aromatic Compounds

| Compound Type | Computational Method | Key Electronic Structure Findings | Reference |

|---|---|---|---|

| Substituted Diphenyl Butadiynes | TDDFT/CAM-B3LYP | Substituents significantly alter HOMO-LUMO gaps and ICT characteristics. | rsc.org |

| Polychlorinated Biphenyls (PCBs) | Ab initio | Toxic congeners have highly positive MEP on aromatic rings and negative MEP on chlorine atoms. | nih.govacs.org |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | HF/6-31G* | MEP parameters correlate well with physicochemical properties like vapor pressure and solubility. | researchgate.net |

Calculation of Vibrational Frequencies and Spectroscopic Parameter Prediction

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. DFT methods are commonly used for this purpose and have shown good agreement with experimental data for various substituted benzenes and related molecules. nih.govmpg.de For 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the calculated vibrational spectrum would exhibit characteristic bands for the C-F, C-Cl, C-O-C, and aromatic C-H and C-C stretching and bending modes.

Studies on dibenzyl disulfide, dibenzyl sulphide, and bibenzyl have demonstrated the utility of DFT in assigning vibrational normal modes and understanding the vibrational behavior of molecules with benzyl groups. mdpi.com Similarly, research on thioether cyanobiphenyl-based liquid crystal dimers has successfully used DFT to interpret polarized IR spectra and assign vibrational bands. mdpi.com The vibrational frequencies of the difluorochloro-substituted ring can be inferred from studies on similar halogenated benzenes. libretexts.org The calculated spectrum for 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene would be a composite of the vibrations from both the benzyloxy and the difluorochloro-phenyl moieties, with some coupling between them.

Table 3: Vibrational Frequency Analysis of Related Compounds

| Compound Type | Computational Method | Key Findings on Vibrational Spectra | Reference |

|---|---|---|---|

| 5,15-diphenylporphine | DFT (B3LYP/6-31G(d)) | Calculated frequencies with a scaling factor showed good agreement with experimental Raman data. | nih.gov |

| Dibenzyl Disulfide and Sulfide (B99878) | DFT (B3LYP-D3(BJ)/6-311G**) | Provided detailed assignment of vibrational modes and revealed the influence of the sulfur atom on methylene (B1212753) group vibrations. | mdpi.com |

| Thioether Cyanobiphenyl Dimers | DFT | Successfully simulated and assigned polarized IR spectra, aiding in the understanding of molecular orientation. | mdpi.com |

Analysis of Atomic Charges and Electron Density Distributions

The distribution of electron density and atomic charges within 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These calculations provide insights into the electronic effects of the substituents and the nature of the chemical bonds. Ab initio calculations on substituted benzenes have been used to evaluate oxidation numbers and net atomic charges, which can be indicative of their orientational behavior in reactions. ias.ac.in

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Interactions

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene and its interactions in a condensed phase, such as in a solvent or in the solid state. MD simulations have been used to study the behavior of aromatic molecules like naphthalene (B1677914) and anthracene (B1667546) in zeolites, revealing how they interact with their environment and how their diffusion is affected by various factors. nih.gov

For 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, MD simulations could be employed to study its conformational dynamics in different solvents, exploring the transitions between different conformers and the influence of the solvent on their relative populations. In the solid state, MD simulations could provide insights into the crystal packing and intermolecular interactions, such as pi-pi stacking between the aromatic rings and halogen bonding involving the chlorine and fluorine atoms. Studies on the aggregation of small aromatic molecules have shown that benzene (B151609) molecules tend to form T-shaped and parallel displaced configurations. nih.gov The presence of the bulky and polar substituents in 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene would likely lead to more complex and specific packing arrangements.

Theoretical Studies on Fluorine's Electronic Influence

The fluorine atoms in 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene have a profound influence on its electronic properties. Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect on the benzene ring. nih.gov This generally deactivates the ring towards electrophilic substitution. nih.gov However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance, which directs incoming electrophiles to the ortho and para positions. nih.govstackexchange.com

Inductive and Resonance Effects of Fluorine Substituents on Aromatic Systems

The influence of fluorine on an aromatic ring is a classic example of competing electronic effects. Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I) that pulls electron density from the ring through the sigma bond. csbsju.eduvaia.com This effect generally deactivates the ring toward electrophilic aromatic substitution compared to unsubstituted benzene. vaia.com

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated back to the aromatic π-system. csbsju.edu This is known as a positive resonance or mesomeric effect (+R). Although the resonance donation from fluorine is weaker than its inductive withdrawal, it is sufficient to direct incoming electrophiles to the ortho and para positions, where the electron density is comparatively higher due to this donation. csbsju.eduvaia.comkhanacademy.org In the case of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the two fluorine atoms at positions 1 and 3 exert strong inductive withdrawal, significantly influencing the electron distribution and reactivity of the ring.

| Effect | Description | Influence on Aromatic Ring | Key Characteristics |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond framework due to high electronegativity. | Decreases overall electron density, deactivating the ring. vaia.com | Strongest effect for fluorine among halogens. vaia.com |

| Resonance Effect (+R) | Donation of lone-pair electrons into the π-system of the aromatic ring. | Increases electron density at ortho and para positions. csbsju.edu | Directs electrophilic substitution to ortho/para positions. khanacademy.org |

Impact on Aromaticity and Local Reactivity Profiles

The introduction of fluorine substituents has a complex impact on the aromaticity of the benzene ring. While the strong inductive effect can disrupt the ideal flow of π-electrons, a concept known as "fluoromaticity" suggests that the contribution of fluorine's lone pairs to the molecular orbitals of the π-system can enhance the molecule's stability. acs.orgnih.govresearchgate.net This added stabilization can lead to shorter carbon-carbon bond lengths within the ring and a greater resistance to addition reactions. acs.orgnih.govresearchgate.net

Computational studies have quantified this effect by examining the activation energies of reactions like hydrogenation. For some fluoroaromatics, such as 1,3,5-trifluorobenzene (B1201519) and hexafluorobenzene, the computed activation energy for hydrogenation is about 4 kcal/mol greater than that for benzene, indicating an enhanced aromatic character in terms of reaction kinetics. nih.gov The substitution pattern is crucial; the more spread out the fluorine atoms are, the more they tend to contribute to the aromatic behavior of the ring.

This modulation of aromaticity directly affects local reactivity. For instance, in nucleophilic aromatic substitution (SNAr), a fluorine substituent is highly activating. Its strong inductive effect stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy of the rate-determining step and making fluoroarenes more reactive in SNAr than their chloro- or bromo-analogues. stackexchange.com For 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the positions activated towards nucleophilic attack would be those bearing the fluorine and chlorine atoms, with fluorine generally being a better leaving group in this context due to its ability to stabilize the intermediate.

| Compound | Computed Activation Energy of Hydrogenation (ΔE‡) | Relative Aromaticity vs. Benzene |

|---|---|---|

| Benzene | Reference | Standard |

| 1,3,5-Trifluorobenzene | ~4 kcal/mol higher than Benzene nih.gov | Increased nih.gov |

| Hexafluorobenzene | ~4 kcal/mol higher than Benzene nih.gov | Increased nih.gov |

Computational Probes of C-H and C-F Bond Activation in Fluoroarenes

The activation of strong C–F and C–H bonds is a significant challenge in synthetic chemistry. Computational studies, particularly using DFT, have been essential in elucidating the mechanisms of these transformations, which are often mediated by transition metal complexes. rsc.orgnih.govhw.ac.uk In partially fluorinated arenes, there is a competition between C–H and C–F bond activation. acs.orgnih.gov

Thermodynamically, the formation of a metal-fluoride bond is typically more favorable than the formation of a metal-hydride bond, meaning C–F activation is often the thermodynamic product. nih.govnih.gov However, the kinetic outcome can differ and is highly dependent on the metal center, the ligands, and the substrate's substitution pattern. acs.orgnih.gov

Computational modeling of the hydrodefluorination (HDF) of fluoroarenes using ruthenium N-heterocyclic carbene (NHC) complexes has revealed two primary competing mechanisms: a concerted process involving a single transition state for Ru-H/C-F exchange, and a stepwise pathway. rsc.orghw.ac.uk The regioselectivity of these pathways differs; the concerted mechanism favors sites with two ortho-fluorine substituents, which have the weakest C–F bonds, while the stepwise pathway is directed to sites with only one ortho-F substituent. rsc.orghw.ac.uk The presence of an ortho-hydrogen substituent can stabilize the key C–F bond-breaking transition state, accounting for observed selectivities. nih.gov In a molecule like 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the C-F bonds are prime targets for such activation, alongside the C-H bonds at positions 4 and 6.

| Bond Type | Activation Process | Thermodynamic vs. Kinetic Product | Key Computational Insights |

|---|---|---|---|

| C-F | Oxidative addition or nucleophilic attack by a metal complex. acs.org | Often the thermodynamic product. nih.govnih.gov | Activation barriers are sensitive to the number of ortho-F substituents. nih.gov |

| C-H | Oxidative addition or σ-bond metathesis. | Can be the kinetic product. baranlab.org | Regioselectivity is influenced by directing effects of fluorine substituents. acs.orgnih.gov |

Reactivity and Reaction Mechanism Studies

Nucleophilic Aromatic Substitution (SNAr) on the Difluorobenzene Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. byjus.com The reaction generally proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial to the reaction rate.

Influence of Halogen Substituents (Fluorine, Chlorine) on Reaction Kinetics and Regioselectivity

In SNAr reactions, the nature of the halogen substituent significantly impacts the reaction rate. Contrary to the trend in SN1 and SN2 reactions where the leaving group ability follows I > Br > Cl > F, in SNAr the order is often reversed: F > Cl > Br > I. uomustansiriyah.edu.iq This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq The high electronegativity of fluorine withdraws electron density from the aromatic ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. uomustansiriyah.edu.iq

For "2-(Benzyloxy)-5-chloro-1,3-difluorobenzene", the two fluorine atoms strongly activate the ring towards SNAr. The chlorine atom is also an activating group, but to a lesser extent than fluorine. stackexchange.com The regioselectivity of nucleophilic attack is directed by these electron-withdrawing halogens to the positions ortho and para to them. byjus.com In polyfluoroarenes, substitution often occurs at the para-position to an activating group due to a combination of electronic activation and reduced steric hindrance. mdpi.com

Role of the Benzyloxy Group in Modulating Aromatic Ring Reactivity

The benzyloxy group (-OCH₂Ph) is generally considered an activating group for electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom. libretexts.org However, in the context of SNAr, its effect is more nuanced. While the oxygen's lone pairs can donate electron density to the ring, which would be deactivating for nucleophilic attack, the inductive effect of the electronegative oxygen atom withdraws electron density.

In a molecule like "2-(Benzyloxy)-5-chloro-1,3-difluorobenzene," the powerful electron-withdrawing effects of the three halogen substituents likely dominate, making the ring electron-deficient and primed for SNAr. The benzyloxy group's primary role might be steric, potentially hindering attack at the adjacent fluorine atom.

Mechanistic Pathways: Addition-Elimination vs. Benzyne (B1209423) Intermediate

The most common mechanism for SNAr on activated aryl halides is the addition-elimination pathway . byjus.compressbooks.pub This involves two steps:

Addition: The nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). youtube.compressbooks.pub The aromaticity of the ring is temporarily lost.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism , where bond formation and bond breaking occur in a single step, particularly when good leaving groups are involved. nih.gov

An alternative mechanism, the elimination-addition (benzyne) mechanism , occurs with unactivated aryl halides under harsh conditions with a very strong base. pressbooks.pub This pathway involves the formation of a highly reactive benzyne intermediate, which is then attacked by the nucleophile. byjus.compressbooks.pub Given the presence of multiple activating halogen groups on "2-(Benzyloxy)-5-chloro-1,3-difluorobenzene", the addition-elimination (or concerted) mechanism is the more probable pathway for its SNAr reactions.

Electrophilic Aromatic Substitution on the Benzyloxy-Chlorodifluorobenzene Scaffold

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. minia.edu.eglibretexts.org The reaction proceeds through a cationic intermediate (arenium ion or sigma complex), and the stability of this intermediate determines the reaction rate and regioselectivity. libretexts.orglibretexts.org

Directing Effects of Benzyloxy, Chlorine, and Fluorine Substituents

The directing effects of the substituents on the benzene (B151609) ring determine the position of electrophilic attack. pressbooks.pub These effects are a combination of inductive and resonance effects. libretexts.org

Benzyloxy Group (-OCH₂Ph): This is a strongly activating, ortho, para-directing group. libretexts.org The oxygen atom donates electron density to the ring via resonance, stabilizing the cationic intermediate when the electrophile attacks at the ortho and para positions.

Chlorine (-Cl) and Fluorine (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. libretexts.orgpressbooks.pub However, they are ortho, para-directors because their lone pairs can be donated via resonance to stabilize the arenium ion intermediate when attack occurs at these positions. pressbooks.publibretexts.org

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| Benzyloxy (-OCH₂Ph) | Activating | ortho, para | +R > -I |

| Chlorine (-Cl) | Deactivating | ortho, para | -I > +R |

| Fluorine (-F) | Deactivating | ortho, para | -I > +R |

Data derived from general principles of organic chemistry. libretexts.orgpressbooks.publibretexts.org

Reactions Involving the Benzyloxy Moiety

The benzyloxy group itself can undergo specific reactions, most notably cleavage of the benzyl-oxygen bond. This process, known as debenzylation , is a common deprotection strategy in organic synthesis. acs.org

Common methods for debenzylation include:

Catalytic Hydrogenolysis: This is a widely used method involving a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like cyclohexene. sigmaaldrich.com

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative debenzylation of benzyl (B1604629) ethers. nih.govacs.org Visible-light-mediated methods have also been developed. nih.gov

Acid-catalyzed Cleavage: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) can effect debenzylation, although this can be a harsh method. researchgate.net

The choice of debenzylation method depends on the other functional groups present in the molecule to ensure selectivity. For "2-(Benzyloxy)-5-chloro-1,3-difluorobenzene," a mild method like catalytic hydrogenolysis would likely be effective in cleaving the benzyloxy group to yield the corresponding phenol (B47542) without affecting the halogen substituents.

Cleavage Reactions of Aryl Benzyl Ethers

The cleavage of the C-O bond in aryl benzyl ethers is a fundamental transformation in organic synthesis, often employed in deprotection strategies. The two principal methods for this cleavage are catalytic hydrogenation and acid-catalyzed cleavage.

Catalytic Hydrogenation:

This method involves the hydrogenolysis of the benzyl-oxygen bond, typically using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen. google.comgoogle.com This reaction is generally efficient and clean, yielding the corresponding phenol and toluene (B28343) as byproducts. For 2-(benzyloxy)-5-chloro-1,3-difluorobenzene, this would result in the formation of 5-chloro-1,3-difluorophenol.

The general mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. The reaction conditions are typically mild, but can be influenced by the solvent and the presence of other functional groups. researchgate.net For instance, alcoholic solvents are often used, but care must be taken to avoid N-alkylation as a side reaction if nitrogen-containing functional groups are present. researchgate.net While specific data for the target molecule is unavailable, the debenzylation of hydroquinone (B1673460) mono-benzyl ether serves as a comparable example. google.com

Acidic Cleavage:

Strong acids can also effect the cleavage of benzyl ethers. organic-chemistry.org This method is particularly useful for substrates that are sensitive to hydrogenation conditions. The reaction proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation. Given the stability of the benzyl carbocation, an SN1 pathway is highly probable for 2-(benzyloxy)-5-chloro-1,3-difluorobenzene.

It is important to note that in the case of aryl alkyl ethers, the cleavage invariably produces a phenol and an alkyl halide, as the aromatic C-O bond is significantly stronger and less susceptible to nucleophilic attack. Therefore, treatment of 2-(benzyloxy)-5-chloro-1,3-difluorobenzene with a strong acid like HBr or HI would be expected to yield 5-chloro-1,3-difluorophenol and the corresponding benzyl halide.

Functionalization at the Benzylic Position

The benzylic C-H bonds of the benzyl group are susceptible to a variety of functionalization reactions, offering a pathway to introduce new chemical entities without cleaving the ether linkage.

Recent advances in photoredox catalysis have enabled the direct arylation of benzylic ethers. nih.gov This method utilizes a thiol catalyst and an iridium photoredox catalyst under visible light to generate a benzylic radical, which then couples with an aryl nitrile. This approach offers a mild and efficient route to functionalize the benzylic position.

Furthermore, copper-catalyzed C-H fluorination followed by nucleophilic substitution provides another avenue for benzylic functionalization. nih.gov This two-step, one-pot sequence allows for the introduction of a range of nucleophiles, including those that form C-O, C-N, and C-C bonds. Other methods for benzylic C-H functionalization include oxidative coupling reactions with alcohols promoted by a base and a halogen source, and electrochemical acyloxylation. researchgate.netacs.org Iridium complexes have also been shown to selectively activate benzylic C-H bonds over aromatic C-H bonds. rsc.org

Cross-Coupling Reactions of Aryl Halides

The presence of a chlorine atom on the aromatic ring of 2-(benzyloxy)-5-chloro-1,3-difluorobenzene opens up possibilities for a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C and C-X Bond Formation

The chlorine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This is a versatile method for forming C-C bonds and would allow for the introduction of a variety of aryl or vinyl substituents at the 5-position of the difluorophenyl ring. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with an amine. This provides a direct route to synthesize aniline (B41778) derivatives from 2-(benzyloxy)-5-chloro-1,3-difluorobenzene.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C-C bond, leading to the synthesis of substituted alkynes.

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, especially when dealing with the relatively less reactive aryl chlorides. A variety of phosphine-based ligands have been developed to facilitate these transformations.

A debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides has been reported, which proceeds via a tricatalytic cycle involving α-arylation, C-S bond cleavage, and C-S bond formation. organic-chemistry.org While this reaction involves a sulfide (B99878) instead of an ether, it highlights the potential for tandem reactions involving the benzylic group and the aryl halide.

Stereochemical Outcomes and Diastereoselectivity

While the core structure of 2-(benzyloxy)-5-chloro-1,3-difluorobenzene is achiral, the introduction of chiral centers can occur during certain reactions, particularly in cross-coupling reactions involving chiral partners or catalysts. The stereochemical outcome of such reactions is of paramount importance in the synthesis of enantiomerically pure compounds.

In the context of palladium-catalyzed cross-coupling reactions, the stereochemistry is often determined during the transmetalation step. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the formation of the product.

For substrates that already contain stereocenters, the diastereoselectivity of the reaction becomes a key consideration. While no specific studies on the diastereoselective reactions of 2-(benzyloxy)-5-chloro-1,3-difluorobenzene have been found, the principles of stereocontrol in cross-coupling reactions of polysubstituted aromatic compounds would apply. The steric and electronic properties of the substituents on both coupling partners and the catalyst system play a crucial role in determining the diastereomeric ratio of the product.

Supramolecular Chemistry and Intermolecular Interactions

Halogen Bonding in Halogenated Aryl Ethers and Fluorinated Aromatics

Halogen bonding is a highly directional, non-covalent interaction that plays a significant role in the crystal engineering of halogenated compounds. bohrium.commdpi.com In the case of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, both chlorine and fluorine atoms can potentially participate in these interactions, though their roles and strengths differ considerably.

Halogen bonding arises from the presence of a region of positive electrostatic potential, known as a σ-hole, on the outer surface of a halogen atom along the extension of the covalent bond. bohrium.com This positive region can interact favorably with a nucleophilic (electron-rich) site on an adjacent molecule. The magnitude of the σ-hole is dependent on the polarizability of the halogen and the electronegativity of the atoms it is bonded to.

For chlorine, the σ-hole is a well-established feature that enables it to act as a halogen bond donor. bohrium.com The presence of electron-withdrawing fluorine atoms on the same aromatic ring in 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene is expected to enhance the positive character of the chlorine's σ-hole, thereby strengthening its potential for halogen bonding. Theoretical calculations on similar molecules, such as benzene-1,3,5-triyltris((4-chlorophenyl)methanone), have shown evidence of Cl···Cl and other halogen-based interactions contributing to the stability of the crystal lattice. bohrium.commdpi.com

Fluorine, being the most electronegative element, typically does not form strong halogen bonds as it is less polarizable and its σ-hole is often not significantly positive. However, in certain molecular contexts, particularly when bonded to electron-rich systems or participating in cooperative interactions, fluorine can engage in weaker F···F or F···S contacts, which have been characterized as σ-hole interactions in some experimental charge density studies. nih.gov

Table 1: Theoretical Interaction Characteristics of σ-Hole Interactions

| Interaction Type | Typical Energy (kJ/mol) | Donor Atom | Acceptor Atom/Group |

|---|---|---|---|

| C-Cl···N/O | 10 - 30 | Chlorine | Nitrogen, Oxygen |

| C-Cl···π | 5 - 15 | Chlorine | Aromatic Ring |

Note: The data in this table is based on general findings for halogenated aromatic compounds and provides an estimated range for the interactions involving 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene.

The directionality of halogen bonds makes them a powerful tool in crystal engineering. bohrium.commdpi.com In the supramolecular assembly of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, the chlorine atom is the primary director of halogen bonding. It is expected to form contacts with nucleophilic sites such as the oxygen atom of the benzyloxy group or the π-system of an adjacent aromatic ring. Studies on halogenated benzaldehyde (B42025) derivatives have highlighted the importance of such interactions in forming specific supramolecular networks. nih.gov

Hydrogen Bonding Network Formation in Crystalline Structures

While lacking classical hydrogen bond donors like -OH or -NH groups, 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene can form a variety of weak C-H···O and C-H···F hydrogen bonds. These interactions, although individually weak, collectively play a crucial role in the stabilization of the crystal structure. nih.govnih.gov

The ether oxygen of the benzyloxy group is a potent hydrogen bond acceptor. Aromatic and benzylic C-H groups can act as donors, leading to the formation of C-H···O hydrogen bonds. These interactions are frequently observed in the crystal structures of benzyloxy-substituted compounds, often forming chains or dimeric motifs that link molecules together. nih.govnih.gov

Table 2: Typical Geometries of Weak Hydrogen Bonds

| Interaction | Typical H···Acceptor Distance (Å) | Typical C-H···Acceptor Angle (°) |

|---|---|---|

| C-H···O | 2.2 - 2.8 | 120 - 170 |

Note: This table presents typical geometric parameters for weak hydrogen bonds in organic crystals and serves as a reference for the expected interactions in 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene.

Aromatic Stacking Interactions (π-π Stacking) in Multi-ring Systems

The presence of two aromatic rings in 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene—the benzyloxy phenyl ring and the chloro-difluoro-phenyl ring—facilitates π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the π-electron clouds of the aromatic systems. acs.orgacs.org

The electronic nature of the two rings is significantly different. The benzyloxy phenyl ring is relatively electron-rich, while the chloro-difluoro-phenyl ring is electron-deficient due to the presence of the halogen substituents. This electronic disparity can lead to strong, offset face-to-face or edge-to-face stacking arrangements to maximize favorable electrostatic interactions. The geometry of these stacks is influenced by the steric bulk of the substituents and the interplay with other intermolecular forces. rsc.org In similar multi-ring systems, π-π stacking interactions have been shown to be a dominant force in organizing molecules into columns or layers within the crystal. mdpi.commdpi.com

Design Principles for Functional Supramolecular Materials Utilizing Halogenated Compounds

The predictable and directional nature of halogen bonding, combined with the tunability of interaction strength through substituent effects, makes halogenated compounds like 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene valuable building blocks for the design of functional supramolecular materials. bohrium.commdpi.com

Key design principles include:

Harnessing Directionality: The strong directionality of chlorine-mediated halogen bonds can be used to control the orientation of molecules in the solid state, leading to materials with anisotropic properties.

Tuning Interaction Strength: The presence of electron-withdrawing fluorine atoms enhances the halogen bonding capability of the chlorine atom. By systematically varying the number and position of halogen substituents, the strength of intermolecular interactions can be fine-tuned to achieve desired material properties.

Synergy of Interactions: The combination of halogen bonding, hydrogen bonding, and π-π stacking allows for the construction of robust and complex supramolecular architectures. The competition and cooperation between these different interactions can be exploited to create novel packing motifs and functionalities.

Hierarchical Assembly: The different energy scales of the various non-covalent interactions can lead to a hierarchical self-assembly process, where stronger interactions define primary structural motifs that are then organized by weaker forces into the final three-dimensional structure.

By understanding and applying these principles, it is possible to design materials based on halogenated compounds with specific applications in areas such as nonlinear optics, liquid crystals, and porous materials. bohrium.comnih.gov

Advanced Research Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The reactivity of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene is largely dictated by the interplay of its substituents. The fluorine atoms significantly influence the electron density of the aromatic ring, while the benzyloxy and chloro groups provide handles for a variety of chemical transformations. This makes the compound a valuable starting point for the synthesis of more complex molecules.

The synthesis of fluoro-substituted heterocycles is an area of intense research due to the unique properties these compounds exhibit, particularly in medicinal chemistry and materials science. 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene can serve as a precursor for such heterocycles through multi-step synthetic sequences. For instance, the chloro-substituent can be replaced via nucleophilic aromatic substitution or serve as a site for cross-coupling reactions to introduce functionalities that can then participate in cyclization reactions.

One potential pathway involves the initial conversion of the chloro group to an amino or thiol group, which can then react with an appropriate partner to form a heterocyclic ring. For example, the synthesis of substituted benzothiazoles can be achieved from aromatic aldehydes and o-aminothiophenols. While not a direct example using the title compound, the principle can be applied.

A hypothetical reaction scheme for the synthesis of a fluorinated and benzylated quinoline (B57606), a class of heterocycles with significant biological activity, could start from 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene. This would likely involve the introduction of a nitrogen-containing side chain, followed by an intramolecular cyclization. The fluorine atoms would remain on the benzo portion of the quinoline, imparting unique electronic properties to the final molecule. The structural modification of fluoroquinolones is a known strategy for developing new compounds. nih.gov

The following table outlines a hypothetical two-step synthesis of a fluoro-substituted benzoxazole, illustrating the potential of 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene as a building block.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene, Formamide | CuI, K2CO3, L-proline, DMSO, 110 °C | N-(4-(benzyloxy)-2,6-difluorophenyl)formamide |

| 2 | N-(4-(benzyloxy)-2,6-difluorophenyl)formamide | Polyphosphoric acid (PPA), 150 °C | 5-(Benzyloxy)-4,6-difluorobenzoxazole |

This table presents a hypothetical synthetic route based on established organic chemistry principles.

The development of novel aromatic scaffolds is crucial for advancing drug discovery and materials science. 2-(Benzyloxy)-5-chloro-1,3-difluorobenzene is a valuable precursor for such scaffolds due to the orthogonal reactivity of its functional groups. The chloro-substituent can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.